molecular formula C16H14F3NO3 B5699761 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5699761
M. Wt: 325.28 g/mol
InChI Key: ITPDZUDNWPUAIA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both methoxyphenoxy and trifluoromethylphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-methoxyphenol with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-methoxyphenol and 4-(trifluoromethyl)phenyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(2-hydroxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.

    2-(2-methoxyphenoxy)-N-[4-chlorophenyl]acetamide: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to different biological activities.

Uniqueness

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both methoxyphenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-13-4-2-3-5-14(13)23-10-15(21)20-12-8-6-11(7-9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDZUDNWPUAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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